2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide
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Description
The compound “2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), an acetamide group (CH3CONH2), and a phenylpyrazol group (a benzene ring fused to a pyrazole ring). These functional groups suggest that this compound could be involved in a variety of chemical reactions and could potentially have interesting biological activity .
Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the cyano group could undergo addition reactions, the acetamide group could participate in acylation reactions, and the phenylpyrazol group could undergo electrophilic aromatic substitution .Future Directions
Properties
IUPAC Name |
2-chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c14-6-13(19)17-12(7-15)10-8-16-18(9-10)11-4-2-1-3-5-11/h1-5,8-9,12H,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGZNUYEQZXHTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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